Cas no 694508-45-7 (1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine)

1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine
- Piperazine, 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-
- VU0489277-1
- Z57705796
- SR-01000270420
- AP-263/41670368
- F1452-0137
- CCG-302109
- UPCMLD0ENAT5948090:001
- AKOS001414470
- 1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
- SR-01000270420-1
- Oprea1_802885
- 694508-45-7
-
- インチ: 1S/C18H22N2O2S/c1-15-8-9-16(2)18(14-15)19-10-12-20(13-11-19)23(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3
- InChIKey: RHBUPKWAYYSXON-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC(C)=CC=C2C)CCN(S(C2=CC=CC=C2)(=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 330.14019912g/mol
- どういたいしつりょう: 330.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 49Ų
じっけんとくせい
- 密度みつど: 1.212±0.06 g/cm3(Predicted)
- ふってん: 507.0±60.0 °C(Predicted)
- 酸性度係数(pKa): 5.66±0.40(Predicted)
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1452-0137-10mg |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1452-0137-40mg |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1452-0137-30mg |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1452-0137-3mg |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1452-0137-15mg |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1452-0137-50mg |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1452-0137-2μmol |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1452-0137-5mg |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1452-0137-4mg |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1452-0137-5μmol |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine |
694508-45-7 | 90%+ | 5μmol |
$63.0 | 2023-07-28 |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazineに関する追加情報
Professional Introduction to Compound with CAS No. 694508-45-7 and Product Name: 1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine, identified by its Chemical Abstracts Service (CAS) number 694508-45-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzenesulfonyl group and a 2,5-dimethylphenyl substituent, contribute to its unique chemical properties and biological interactions.
The benzenesulfonyl moiety is a key pharmacophore in many bioactive molecules, often contributing to the binding affinity and selectivity of drug candidates. Its ability to form hydrogen bonds and interact with specific amino acid residues in target proteins makes it a valuable component in the design of small-molecule inhibitors. In contrast, the 2,5-dimethylphenyl group introduces steric hindrance and lipophilicity to the molecule, which can influence its solubility, permeability across biological membranes, and overall pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that 1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine may exhibit inhibitory activity against various enzymes and receptors implicated in neurological disorders. For instance, preliminary docking studies suggest that this compound could interact with serotonin receptors (e.g., 5-HT1A), dopamine receptors (e.g., D3), and other neurotransmitter targets relevant to conditions such as depression, anxiety, and cognitive dysfunction.
The pharmaceutical industry has been increasingly interested in developing novel piperazine derivatives due to their broad spectrum of biological activities. The structural motif of 1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine aligns well with this trend, as it combines elements known to enhance drug-likeness while maintaining high specificity. Researchers are exploring its potential as a lead compound for further optimization through structure-activity relationship (SAR) studies. These studies aim to modify specific functional groups or substituents to improve potency, selectivity, and pharmacokinetic properties.
In addition to its pharmacological relevance, this compound has also been investigated for its potential role in chemical biology research. The unique combination of a sulfonyl group and a dimethylphenyl ring provides a versatile scaffold for studying enzyme mechanisms and protein-protein interactions. For example, it could serve as a tool compound to probe the function of sulfonylurea receptors or other sulfonylated drug targets. Such investigations contribute valuable insights into disease pathophysiology and may inspire the development of next-generation therapeutics.
The synthesis of 1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. The optimization of these synthetic routes is crucial for large-scale production and cost-effective manufacturing, which are essential considerations for commercial drug development.
As interest in targeted therapies grows, compounds like 1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine are being evaluated for their potential in personalized medicine. The ability to fine-tune molecular properties allows for the creation of analogs with tailored pharmacological profiles suited to individual patient needs. This approach aligns with broader trends in drug discovery toward more patient-centric therapies that maximize efficacy while minimizing side effects.
The regulatory landscape for new chemical entities also plays a significant role in the development process. Ensuring compliance with Good Manufacturing Practices (GMP) and navigating international regulatory requirements are critical steps before clinical trials can commence. Collaborative efforts between academic researchers and pharmaceutical companies are often necessary to validate the safety and efficacy of such compounds before they can enter human testing phases.
Future research directions may include exploring the compound's interactions with non-protein targets such as nucleic acids or lipids. Additionally, investigating its behavior in vivo through preclinical animal models will provide further insights into its therapeutic potential. The integration of artificial intelligence (AI) tools into drug discovery pipelines is also accelerating the identification of promising candidates like 1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine, enabling faster screening and optimization cycles.
In conclusion,1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine represents a compelling example of how structural innovation can yield bioactive molecules with therapeutic promise. Its unique combination of chemical features positions it as a valuable scaffold for further medicinal chemistry exploration. As research progresses across academia and industry,CAS No. 694508-45-7 will continue to attract interest from scientists seeking novel treatments for neurological disorders and beyond.
694508-45-7 (1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine) 関連製品
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)
- 1780372-01-1(7-Bromoisoquinoline-3-carbonitrile)
- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)
- 898782-76-8(2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone)
- 2639401-16-2(tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate)
- 1289131-64-1(5-Bromo-2-(cyclohexyloxy)-4-methylpyridine)
- 149117-85-1(ethyl (R)-2-Boc-amino-4-pentenoate)
- 2580214-29-3(3-4-(benzyloxy)-3-bromophenyl-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 246028-92-2(3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile)
- 896349-52-3(N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)


